![molecular formula C23H22N2O5 B2454305 Ethyl 4-(1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 852365-05-0](/img/structure/B2454305.png)
Ethyl 4-(1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ester, an ether, and a carboxamide. These functional groups could potentially influence the compound’s reactivity and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to propose a detailed synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an ester, an ether, and a carboxamide group would likely have significant effects on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. For example, the ester group might undergo hydrolysis or transesterification, while the ether group might participate in reactions like cleavage or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Structural Studies
Research in organic synthesis has led to the development of compounds with dihydropyridine cores, which are structurally similar to the requested compound. For instance, the synthesis and characterization of dihydropyridine derivatives have been explored due to their potential pharmacological properties and roles in material science. Dihydropyridines often exhibit significant biological activity and are employed in creating novel materials with specific electronic or optical properties (Britsun et al., 2009).
Antimicrobial Activity
Compounds with benzoyl and dihydropyridine functionalities have been synthesized and assessed for their antimicrobial activities. The structural features of these compounds contribute to their interaction with microbial enzymes and receptors, showcasing the importance of such structures in developing new antimicrobial agents (Kariyappa et al., 2016).
Pharmacological Applications
The structural motif of dihydropyridine is prevalent in various pharmacologically active molecules. Studies involving analogs have demonstrated their potential in treating conditions such as neuropathic pain through prodrug approaches, highlighting the utility of modifying dihydropyridine structures for enhanced drug delivery and efficacy (Rais et al., 2017).
Material Science Applications
Dihydropyridine derivatives and related compounds have also found applications in material science, particularly in synthesizing compounds with nonlinear optical properties. These applications are significant in the development of optical limiters and other devices requiring materials with specific optical characteristics (Abdullmajed et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[[1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-3-29-23(28)18-9-11-19(12-10-18)24-21(26)20-8-5-13-25(22(20)27)30-15-17-7-4-6-16(2)14-17/h4-14H,3,15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTQSCAELQHUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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